molecular formula C8H9NO3 B3110719 5-Hydroxy-2-methoxybenzamide CAS No. 180526-91-4

5-Hydroxy-2-methoxybenzamide

Cat. No.: B3110719
CAS No.: 180526-91-4
M. Wt: 167.16 g/mol
InChI Key: JVDKUPKVBIIZJF-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry

Benzamide derivatives are a cornerstone in the development of new therapeutic agents. walshmedicalmedia.com Their chemical scaffold is amenable to various substitutions, enabling chemists to fine-tune their biological and pharmacological properties. This has led to the discovery of benzamides with a wide spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. walshmedicalmedia.com For instance, certain benzamide derivatives have been developed as potent inhibitors of enzymes like histone deacetylase, which plays a crucial role in cell cycle control and is a target for cancer therapy. psu.edu The adaptability of the benzamide structure continues to make it an attractive starting point for the design of novel drugs targeting a multitude of diseases. walshmedicalmedia.combohrium.com

The Significance of Hydroxy and Methoxy (B1213986) Substituents in Aromatic Amide Systems for Biological and Chemical Reactivity

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on an aromatic ring, such as in 5-Hydroxy-2-methoxybenzamide, profoundly influence the molecule's biological and chemical behavior.

Hydroxyl Group (-OH):

Electron-Donating Properties: An aromatic hydroxyl group can donate a lone pair of electrons into the benzene (B151609) ring through resonance. ashp.org This increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. msu.edu

Directing Effects: This electron-donating nature directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group. masterorganicchemistry.com

Antioxidant Activity: Phenolic compounds, those containing a hydroxyl group directly attached to an aromatic ring, are known for their antioxidant properties. The hydroxyl group can donate a hydrogen atom to neutralize free radicals. mdpi.comresearchgate.net The number and position of hydroxyl groups can enhance this activity. mdpi.com

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to bind to biological targets.

Methoxy Group (-OCH3):

Electron-Donating Properties: Similar to the hydroxyl group, the methoxy group is an electron-donating group due to the lone pairs of electrons on the oxygen atom. ashp.orglibretexts.org It activates the aromatic ring towards electrophilic substitution. msu.edu

Directing Effects: The methoxy group is also an ortho, para director in electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org

Influence on Antioxidant Properties: The presence of a methoxy group can positively influence the antioxidant properties of a compound. researchgate.netacs.org

Lipophilicity: The methoxy group increases the lipophilicity (fat-solubility) of a molecule compared to a hydroxyl group, which can affect its absorption and distribution in biological systems.

The interplay of these substituents on the benzamide core creates a unique electronic and steric environment that dictates the molecule's reactivity and its interactions with biological macromolecules.

Overview of Current Research Trajectories for this compound and Structurally Related Benzamide Analogues

Current research on this compound and its structural relatives is multifaceted, with significant efforts in synthesis and the evaluation of their biological activities.

Synthesis and Chemical Modification: Researchers are actively developing new synthetic routes to create libraries of benzamide derivatives with diverse substitution patterns. ju.edu.jotandfonline.comscirp.org These methods often involve the condensation of substituted benzoic acids with various amines. scirp.org For example, a general approach involves activating the carboxylic acid with reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) before reacting it with an amine. ju.edu.jo

Biological Evaluation: A primary focus of current research is the exploration of the pharmacological potential of these compounds.

Anticancer Activity: Many studies are investigating the antiproliferative effects of substituted benzamides against various cancer cell lines. mdpi.comresearchgate.net For instance, some hydroxy- and methoxy-substituted benzamide derivatives have shown selective activity against specific cancer cell lines. mdpi.com

Antioxidant Properties: The antioxidant capacity of hydroxy- and methoxy-substituted benzamides is a significant area of investigation. mdpi.comresearchgate.netacs.org Studies have shown that the presence of these groups can lead to potent free radical scavenging activity. mdpi.comresearchgate.net

Enzyme Inhibition: Benzamide derivatives are being evaluated as inhibitors of various enzymes. For example, derivatives of 2-hydroxy-4-methoxybenzamide have been studied as tyrosinase inhibitors, which has implications for conditions related to melanin (B1238610) overproduction. researchgate.net Other research has focused on their potential as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov

The data from these studies are often used to establish structure-activity relationships (SAR), which help in the rational design of more potent and selective molecules. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDKUPKVBIIZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 2 Methoxybenzamide

Established and Emerging Synthetic Routes for 5-Hydroxy-2-methoxybenzamide

The synthesis of this compound and its analogs typically begins with correspondingly substituted benzoic acids. A common and established method involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amidation.

One general and established route for synthesizing benzamides involves the reaction of a substituted benzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate is then reacted with an amine to form the final benzamide (B126) product. For instance, the synthesis of N-cyclopropyl-4-hydroxy-2-methoxy-benzamide starts with 4-Hydroxy-2-methoxybenzoic acid, which is treated with thionyl chloride. The resulting acid chloride is then reacted with cyclopropylamine (B47189) to yield the target compound. vulcanchem.com A similar multi-step process is used for other substituted benzamides, where substituted acids are refluxed in SOCl₂ to generate acyl chlorides, which are then condensed with an appropriate amine in the presence of a base like triethylamine (B128534). nih.gov

Emerging synthetic routes often focus on improving efficiency, selectivity, and environmental friendliness. For example, copper-catalyzed methods have been developed for the synthesis of 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates in water, offering a more economical and practical approach. researchgate.net Furthermore, rhodium-catalyzed C–H activation and annulation reactions represent a modern approach for synthesizing complex structures like isoquinolones from substituted benzamides, often using environmentally benign oxidants like oxygen in an aqueous medium. rsc.orgrsc.orgx-mol.com

Optimization of Reaction Conditions and Yields in Bench-Scale Synthesis

Optimizing bench-scale synthesis focuses on maximizing product yield and purity by adjusting various parameters. Key factors include the choice of solvent, base, temperature, and reaction time.

In a typical amidation reaction to form a benzamide, a base such as triethylamine (TEA) is used to scavenge the HCl produced when reacting an acid chloride with an amine. vulcanchem.com The choice of solvent can also be critical; dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. vulcanchem.com For example, the reaction of 4-Hydroxy-2-methoxybenzoic acid with thionyl chloride can be performed at 80°C for 2 hours, followed by amidation with cyclopropylamine in DCM at 25°C for 12 hours, resulting in a 77% yield after recrystallization. vulcanchem.com

For more advanced syntheses, such as the Rh(III)-catalyzed C-H activation for creating isoquinolones, optimization involves screening different solvents and oxidants. Studies have shown that using water as a solvent and oxygen as the oxidant can provide the highest product yields, with the product often precipitating directly from the aqueous solution, simplifying purification. rsc.orgrsc.org

Table 1: Example of Bench-Scale Synthesis Optimization

Starting Material Reagents Conditions Product Yield Reference
4-Hydroxy-2-methoxybenzoic acid 1. SOCl₂ 2. Cyclopropylamine, DCM 1. 80°C, 2h 2. 25°C, 12h N-Cyclopropyl-4-hydroxy-2-methoxybenzamide 77% vulcanchem.com

Regioselective and Stereoselective Synthesis Approaches for Benzamide Core Functionalization

Regioselectivity and stereoselectivity are crucial for creating specific isomers of functionalized benzamides, which is particularly important for their application in medicinal chemistry and materials science.

Rhodium-catalyzed C-H activation has demonstrated high regioselectivity in the synthesis of isoquinolones from N-alkyl benzamides and alkynes. rsc.orgrsc.org These reactions show interesting meta selectivity with meta-substituted benzamides and can achieve high regioselectivity with unsymmetrical alkynes. rsc.org For instance, the reaction of various substituted N-methyl benzamides with diphenylacetylene (B1204595) using a Rh(III) catalyst in water under an air atmosphere yields the corresponding isoquinolone products with high regioselectivity. rsc.org

Stereoselective synthesis has been reported for creating the core structure of certain alkaloids from benzamides. A redox-neutral Cp*Rh(III)-catalyzed C-H/N-H annulation of cyclic alkenes with benzamides produces the core skeleton of hexahydrobenzo[c]phenanthridine-type alkaloids with a high degree of stereo- and regioselectivity. nih.govacs.orgacs.org Optimization of these reactions found that using NaHCO₃ as the base and trifluoroethanol (TFE) as the solvent provided the best results. acs.org

Derivatization Strategies for Structural Elaboration of the this compound Scaffold

The this compound scaffold can be chemically modified at several positions: the amide nitrogen, the hydroxyl group, and the methoxy (B1213986) group, allowing for the creation of a diverse library of derivatives.

Functionalization of the Amide Nitrogen (N-Substitution Reactions)

The amide nitrogen of the benzamide core is a key site for derivatization. N-substitution can be achieved through various reactions, most commonly by starting with a substituted amine during the initial amidation step. For example, reacting 5-chloro-2-methoxybenzoyl chloride with different primary or secondary amines leads to a wide range of N-substituted benzamides. researchgate.netgoogle.com This approach allows for the introduction of alkyl, aryl, and heterocyclic groups at the nitrogen position. vulcanchem.comresearchgate.netmdpi.com

Modification of Hydroxy and Methoxy Groups within the Benzene (B151609) Ring

The hydroxyl and methoxy groups on the benzene ring are reactive functional groups that can be readily modified.

Hydroxyl Group: The hydroxyl group can undergo oxidation to form a ketone using oxidizing agents like KMnO₄ or CrO₃. vulcanchem.com It can also be alkylated. For instance, O-alkylation of hydroxybenzoic acids can be achieved using various bromides in the presence of sodium hydride (NaH) in dimethylformamide (DMF). nih.gov The intramolecular hydrogen bond between the carboxyl and the 2-hydroxy group can direct selective alkylation at other positions. nih.gov

Methoxy Group: The methoxy group can undergo nucleophilic substitution with amines or thiols under basic conditions. vulcanchem.comevitachem.com It can also be cleaved to form a hydroxyl group using reagents like boron tribromide (BBr₃). This demethylation is a common strategy to create hydroxy-substituted benzamides from their methoxy precursors. nih.gov

Table 2: Reactions for Modifying Hydroxy and Methoxy Groups

Functional Group Reaction Type Reagents Product Functional Group Reference
Hydroxyl (-OH) Oxidation KMnO₄ or CrO₃ Ketone (=O) vulcanchem.com
Hydroxyl (-OH) O-Alkylation R-Br, NaH, DMF Ether (-OR) nih.gov
Methoxy (-OCH₃) Nucleophilic Substitution Amines or Thiols (basic conditions) Amine or Thioether vulcanchem.comevitachem.com

Introduction of Diverse Aromatic, Heterocyclic, and Aliphatic Moieties

A wide array of chemical groups can be attached to the this compound scaffold to explore its chemical space. This is often achieved by using a substituted starting material or through post-synthesis modifications.

For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized via a multi-step process that included esterification, cyanation, cyclization, and aminolysis reactions. mdpi.com In another study, various aryl amide groups were introduced to a 2-methoxybenzamide (B150088) skeleton to develop new chemical entities. nih.gov The synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamides demonstrates the introduction of a thiourea (B124793) moiety. nih.gov These examples highlight the versatility of the benzamide core in accommodating a wide range of substituents, leading to compounds with diverse structural features. vulcanchem.comnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations in Benzamide Synthesis

The synthesis of benzamides, including this compound, is increasingly benefiting from advanced synthetic methodologies that prioritize efficiency, safety, and environmental sustainability. These modern techniques represent a significant shift from traditional methods, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials, in line with the principles of green chemistry.

Biocatalysis in Amide Bond Formation

One of the most promising green approaches to amide synthesis is biocatalysis, which employs enzymes to catalyze reactions. This method offers high selectivity and operates under mild conditions, often in aqueous environments, thereby reducing the need for harsh organic solvents. rsc.orgrsc.orgiptsalipur.org

Enzymatic Strategies:

Hydrolase-Catalyzed Reactions: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for direct amidation reactions. mdpi.com These enzymes, typically used for hydrolysis, can drive the equilibrium towards amide formation in low-water systems or by using green solvents like cyclopentyl methyl ether. mdpi.com This approach avoids the need for coupling reagents and often results in high yields and simple purification. mdpi.com

ATP-Dependent Enzymes: Nature utilizes ATP-dependent enzymes to form amide bonds with high efficiency. nih.gov These enzymes activate carboxylic acids, making the reaction with amines thermodynamically favorable. nih.gov Researchers are harnessing these natural strategies, including using ATP-grasp enzymes and engineering nitrile synthetases, to create biocatalysts for amide synthesis without the need for atom-inefficient coupling reagents. nih.govnih.gov

Chemo-enzymatic Cascades: Integrating chemical and biological catalysis offers novel routes to complex amides. For instance, a one-pot synthesis can combine a copper-catalyzed Ullmann-type coupling with an enzymatic hydration step using a nitrile hydratase (NHase) to produce functionalized amides under benign aqueous conditions. nih.gov

The growing demand for sustainable methods has made biocatalysis a focal point in pharmaceutical and chemical manufacturing, where over half of the target compounds in medicinal chemistry patents contain amide bonds. rsc.orgrsc.org

Table 1: Comparison of Biocatalytic Methods for Amide Synthesis

Catalytic Strategy Enzyme Example Key Advantages Conditions Ref.
Hydrolase-Catalyzed Amidation Candida antarctica lipase B (CALB) No coupling reagents, high yields, simple purification. Anhydrous organic media or green solvents. mdpi.com
ATP-Dependent Synthesis Engineered Amide Synthetase High efficiency, atom-economical. Aqueous medium, mild conditions. nih.govnih.gov
Chemo-enzymatic Cascade Nitrile Hydratase (NHase) & Cu-catalyst One-pot synthesis, access to diverse precursors. Benign aqueous conditions. nih.gov

Flow Chemistry for Benzamide Production

Continuous flow chemistry has emerged as a powerful technique for the synthesis of active pharmaceutical ingredients (APIs), including benzamides. nih.govnih.gov This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

Advantages of Flow Synthesis:

Enhanced Safety and Control: Flow reactors handle small volumes at any given time, allowing for better control over reaction parameters like temperature and pressure, and enabling the safe use of reactive intermediates.

Automation and Integration: Flow systems can be automated, integrating reaction, workup, and purification steps. worktribe.comworktribe.com For example, an automated system can perform the synthesis of benzamides and incorporate an inline liquid-liquid extraction for purification. worktribe.com

Table 2: Research Findings in Flow Synthesis of Benzamides

Study Focus Key Findings Advantages Noted Ref.
Automated Benzamide Synthesis Use of open-source hardware (Raspberry Pi) to control an automated flow system with inline extraction. Cost-effective automation, integrated synthesis and purification. worktribe.com
Synthesis of Benzotriazin-4(3H)-ones Photochemical cyclization in a continuous flow reactor afforded excellent yields in only 10 minutes residence time without additives. High efficiency, process robustness, green credentials. acs.org
Synthesis of Imatinib A flow-based route to the API was developed, demonstrating feasibility despite the poor solubility of many reaction components. Minimal manual intervention, rapid analogue generation. nih.gov

Green Chemistry Considerations

The principles of green chemistry are integral to the development of modern synthetic methods for benzamides. researchgate.netneliti.com The primary goals are to reduce waste, improve atom economy, and use safer chemicals. researchgate.net

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Copper-catalyzed methods have been developed for the synthesis of 2-hydroxybenzamides directly in water, providing a practical and economical route. researchgate.net Similarly, advanced catalytic systems, such as those used for Buchwald-Hartwig cross-coupling reactions, have been adapted to function efficiently in aqueous micellar media. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalysts, whether metallic or biological, is a cornerstone of green chemistry because they are required in small amounts and can often be recycled and reused. neliti.com This approach avoids the large quantities of waste generated by stoichiometric coupling reagents common in traditional amide synthesis.

Energy Efficiency: Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. iptsalipur.orgneliti.com Flow chemistry also contributes to energy efficiency through improved heat transfer and process intensification. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. researchgate.net Biocatalytic and some catalytic chemical methods offer high atom economy by eliminating the need for protecting groups and activating agents. nih.govnih.gov

The pharmaceutical industry increasingly uses metrics like the Green Aspiration Level (GAL) to assess the environmental impact of a manufacturing process, driving the adoption of greener synthetic routes from the earliest stages of drug development. europeanpharmaceuticalreview.com

Investigation of Biological Activities and Mechanisms of Action for 5 Hydroxy 2 Methoxybenzamide and Its Analogues

Research into Anticancer Potentials and Molecular Mechanisms

Derivatives of 2-methoxybenzamide (B150088) have been a focal point in the development of new anticancer agents. rsc.org These compounds have demonstrated significant effects on cancer cell proliferation, survival, and the signaling pathways that govern these processes.

Antiproliferative Activity against Diverse Human Cancer Cell Lines (e.g., Ovarian, Colon, Pancreatic)

Analogues of 5-Hydroxy-2-methoxybenzamide have shown notable antiproliferative effects across a variety of human cancer cell lines. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their ability to inhibit the growth of human ovarian (A2780) and colon (HCT-116) cancer cells. researchgate.net One of the most potent compounds from this series, designated as 4j, was further tested against a broader panel of cancer cell lines. It was found that human pancreatic carcinoma cells (MIA PaCa-2) were particularly sensitive to this compound. researchgate.net

Another related compound, GP-2250 (misetionamide), a novel analogue of taurultam, has demonstrated in-vitro activity against five pancreatic cancer cell lines: AsPC-1, Bx-PC-3, MiaPaca-2, Panc-1, and Panc-Tul. panavance.com Furthermore, studies on benzothiazole (B30560) derivatives, which can be structurally related to benzamides, have also shown broad-spectrum anticancer activity. One such derivative exhibited activity against leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. nih.gov

The antiproliferative activity of these compounds is often quantified by their GI50 or IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Antiproliferative Activity of Benzamide (B126) Analogues

Compound Cancer Cell Line Cell Line Origin GI50/IC50 (µM)
Compound 4j MIA PaCa-2 Pancreatic Carcinoma 1.9 researchgate.net
Compound 4j A2780 Ovarian Cancer -
Compound 4j HCT-116 Colon Cancer -
5-Fluoro-2-methoxybenzamide (B1318924) MCF-7 Breast Cancer 42.4
3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d) A431 Skin Carcinoma 3.48 semanticscholar.org
3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d) A549 Lung Carcinoma 2.55 semanticscholar.org
3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d) MCF-7 Breast Adenocarcinoma 0.87 semanticscholar.org
3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d) NCI-H1975 Lung Carcinoma 6.42 semanticscholar.org
Plumbagin (PL) HPAF-II Pancreatic Cancer 1.33 µg/mL mdpi.com
Plumbagin (PL) AsPC-1 Pancreatic Cancer 0.98 µg/mL mdpi.com
Xanthohumol (XH) HPAF-II Pancreatic Cancer 3.89 µg/mL mdpi.com

This table presents a selection of data from various studies and is not an exhaustive list. The specific activities can vary based on the experimental conditions.

Induction of Apoptosis and Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

A key mechanism by which benzamide analogues exert their anticancer effects is through the induction of programmed cell death, or apoptosis, and by interfering with the normal progression of the cell cycle.

Cellular mechanistic studies on the potent compound 4j in MIA PaCa-2 pancreatic cancer cells revealed that it causes an arrest of the cell cycle at the G2/M phase and subsequently induces apoptosis. researchgate.net The G2/M checkpoint is a critical control point in the cell cycle, ensuring that DNA is properly replicated before the cell enters mitosis. By arresting cells at this phase, these compounds can prevent the proliferation of cancer cells.

Similarly, a 5-fluoro-2-methoxybenzamide analogue demonstrated effective G2/M phase arrest in colorectal cancer cells (HCT-116), which led to an increase in apoptosis rates. Another study on 3-methylquinazolinone derivatives, which share structural similarities, showed that a particular compound could induce apoptosis in MCF-7 breast cancer cells and arrest the cell cycle in the G2/M phase. semanticscholar.org

The induction of apoptosis is a desirable outcome in cancer therapy as it eliminates malignant cells. For example, the compound GP-2250 was found to increase the proportion of apoptotic cells in both pancreatic and ovarian cancer cell lines. panavance.com

Investigation of Effects on Specific Oncogenic Signaling Pathways (e.g., Hedgehog Pathway via Smo Receptor Modulation)

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth and differentiation during embryonic development. rsc.orgnih.gov However, its aberrant activation in adults is implicated in the development of various cancers. rsc.orgnih.gov The Smoothened (Smo) receptor is a key component of this pathway, and its regulation is a primary strategy for developing anticancer agents. rsc.orgnih.gov

Research has shown that 2-methoxybenzamide derivatives can act as inhibitors of the Hh signaling pathway. rsc.org One study reported the design and synthesis of a series of these derivatives, with one compound, labeled as compound 21, demonstrating potent inhibition of the Hh pathway with a nanomolar IC50 value. rsc.orgnih.gov This compound was found to prevent the Shh-induced translocation of Smo to the primary cilium, a critical step in pathway activation. rsc.orgnih.gov Furthermore, this compound was also effective against a drug-resistant cell line. rsc.orgnih.gov

The ability of these compounds to modulate the Hh pathway by targeting the Smo receptor highlights a specific molecular mechanism for their anticancer activity. rsc.orgtargetedonc.comfrontiersin.org

Exploration of Anti-inflammatory Responses and Immunomodulatory Effects

In addition to their anticancer properties, certain benzamide analogues have been investigated for their potential to modulate inflammatory responses.

Inhibition of Inflammatory Cytokine Release (e.g., Interleukin-1β)

Inflammation is a complex biological response, and chronic inflammation can contribute to various diseases. Cytokines are key signaling molecules that regulate inflammation. Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine. semanticscholar.org

Studies on a hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171), have shown that it can inhibit the release of IL-1β. nih.gov In J774A.1 macrophage cells stimulated with LPS and ATP, JC-171 dose-dependently inhibited IL-1β release with an IC50 of 8.45 ± 1.56 μM. nih.gov This inhibitory effect on the NLRP3 inflammasome-mediated IL-1β release was also confirmed in mouse bone-marrow-derived macrophages and in a mouse model of LPS-induced inflammation. nih.gov The mechanism appears to involve interference with the interaction between NLRP3 and ASC, two key proteins in the inflammasome complex. nih.gov

Other research has also pointed to the anti-inflammatory potential of nitro benzamide analogues, which were found to inhibit the expression of cyclooxygenase-2, interleukin-1β, and tumor necrosis factor. researchgate.net

Modulation of Inflammasome Activation Pathways (e.g., NOD-like Receptor Family Pyrin-Domain-Containing 3 (NLRP3) Inflammasome)

The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. nih.govgoogle.com Analogues of this compound have been identified as potent inhibitors of this pathway.

A rationally designed hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (also known as JC-171), has been characterized as a novel small-molecule inhibitor of the NLRP3 inflammasome. nih.govresearchgate.net In vitro studies using mouse J774A.1 macrophages demonstrated that JC-171 dose-dependently inhibits the release of interleukin-1β (IL-1β) induced by lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP). researchgate.netmdpi.com The half-maximal inhibitory concentration (IC50) for this activity was determined to be 8.45 ± 1.56 μM. mdpi.com Further mechanistic studies, including immunoprecipitation, revealed that the compound's inhibitory action involves interfering with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a crucial step in the assembly and activation of the inflammasome complex. nih.govresearchgate.net This inhibition was shown to be selective for the NLRP3 inflammasome. researchgate.net

Inhibitory Activity against NLRP3 Inflammasome
CompoundCell LineAssayIC50 (µM)Citation
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)J774A.1 MacrophagesLPS/ATP-induced IL-1β Release8.45 ± 1.56 mdpi.com

Assessment of Immunological Responses in Relevant Preclinical Models

The in vivo efficacy of these NLRP3 inflammasome inhibitors has been evaluated in preclinical models of autoimmune disorders. The analogue JC-171 was tested in an experimental autoimmune encephalomyelitis (EAE) mouse model, which is a widely used model for human multiple sclerosis. nih.govresearchgate.net

In both prophylactic (preventative) and therapeutic settings, treatment with JC-171 significantly delayed the progression of the disease and reduced its clinical severity. nih.govresearchgate.net This therapeutic effect was associated with a marked reduction in IL-1β production within the central nervous system. researchgate.net Furthermore, the inhibition of the NLRP3 inflammasome by JC-171 led to a decrease in the pathogenic Th17 response, a key driver of autoimmune inflammation in this model. nih.govmdpi.com These findings confirm the biological activity of the compound in a living organism and underscore the potential of this class of molecules in modulating immunological responses. mdpi.com

Enzyme Inhibitory Activities and Kinase Modulation

Derivatives of methoxybenzamide have been explored for their ability to inhibit various enzymes implicated in a range of pathologies, from neurodegenerative diseases to pigmentation disorders.

Tyrosinase Inhibition Studies (e.g., Mushroom Tyrosinase)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation and for use in cosmetics. nih.gov Studies on Schiff base derivatives of 2-hydroxy-4-methoxybenzamide have shown a variable range of inhibitory activity against mushroom tyrosinase. researchgate.net The most potent analogue from this series, which incorporates a 4-methoxyphenyl (B3050149) moiety, exhibited an IC50 value of 55.39 ± 4.93 µM. researchgate.net

In another investigation, a series of 2-hydroxy-4-methoxybenzohydrazide (B1586396) analogues were synthesized and evaluated as tyrosinase inhibitors. researchgate.net One compound from this series, designated 4d, emerged as a particularly strong inhibitor with an IC50 value of 7.57 μM, demonstrating approximately 2.5-fold better inhibition than the standard inhibitor, kojic acid. researchgate.net

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are primary targets in the symptomatic treatment of Alzheimer's disease. tandfonline.com A study focused on newly synthesized benzamides identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a highly potent inhibitor of AChE, with an IC50 value of 0.056 µM, which is comparable to the standard drug donepezil (B133215) (IC50 = 0.046 µM). nih.gov

Another class of analogues, N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide derivatives, were found to be dual inhibitors of both AChE and BuChE. The most effective compound in this series demonstrated IC50 values of 1.57 μM for AChE and 2.85 μM for BuChE.

β-Secretase 1 (BACE1) Inhibition

The enzyme β-secretase 1 (BACE1) is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. mdpi.comnih.gov The same study that identified potent AChE inhibitors also evaluated them against BACE1. nih.gov The compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was also the most active against the BACE1 enzyme, with an IC50 value of 9.01 µM. nih.gov This demonstrates the potential for these methoxybenzamide structures to act as multi-target-directed ligands against key enzymes in Alzheimer's disease pathology. nih.gov

Analysis of Other Relevant Enzyme Targets and Kinetic Parameters

Kinetic studies have provided insight into the mechanism by which these analogues inhibit their target enzymes. For the most potent tyrosinase inhibitor from the 2-hydroxy-4-methoxybenzamide Schiff base series, the kinetic study revealed a competitive mode of inhibition. researchgate.net In contrast, the potent 2-hydroxy-4-methoxybenzohydrazide analogue (4d) was found to be a mixed-type inhibitor of tyrosinase. researchgate.net

For the dual AChE and BACE1 inhibitor, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), molecular modeling and dynamic simulations were performed to understand its mechanism. The results suggest that the compound's inhibitory action may stem from its ability to reduce the flexibility of the enzymes, effectively increasing their stiffness and impeding proper function, which is a different mechanism from simple active site binding. nih.gov

Enzyme Inhibitory Activities of Methoxybenzamide Analogues
Compound/Analogue ClassTarget EnzymeIC50 (µM)Citation
2-hydroxy-4-methoxybenzamide derivative (with 4-methoxyphenyl moiety)Mushroom Tyrosinase55.39 ± 4.93 researchgate.net
2-hydroxy-4-methoxybenzohydrazide (analogue 4d)Mushroom Tyrosinase7.57 researchgate.net
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)0.056 nih.gov
N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide (most potent)Acetylcholinesterase (AChE)1.57
N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide (most potent)Butyrylcholinesterase (BuChE)2.85
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)β-Secretase 1 (BACE1)9.01 nih.gov

Receptor Modulatory Effects and Neuropharmacological Investigations

The intricate interplay between a compound and the body's receptor systems is a cornerstone of neuropharmacology. The following sections delve into the specific interactions of this compound and its analogues with key neurotransmitter receptors, shedding light on their potential mechanisms of action within the central nervous system.

Derivatives of benzamide have been a focal point in the development of ligands for dopamine (B1211576) receptors, which are implicated in various neurological and psychiatric conditions. nih.gov Research into (S)-N-(3-pyrrolidinyl)benzamide derivatives, which are structurally related to this compound, has revealed significant binding affinities for dopamine D2, D3, and D4 receptors. nih.gov One such derivative, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide, demonstrated high affinity for D3 and D4 receptors, with Ki values of 21 nM and 2.1 nM, respectively. nih.gov This compound exhibited a 110-fold selectivity for D4 receptors and a 10-fold preference for D3 receptors over D2 receptors. nih.gov

The structure-activity relationship studies indicate that the substituents on the benzamide nucleus play a crucial role in determining the binding affinity and selectivity for dopamine receptor subtypes. nih.gov Specifically, the bulkiness of the substituent at the 4-amino group of the benzamide ring influences the tolerance of the D2, D3, and D4 receptors, with the order of tolerance being D4 > D3 > D2. nih.gov Furthermore, the substituent on the pyrrolidin-3-yl group is important for the affinity for all three receptor subtypes. nih.gov

The antagonist properties of these compounds have also been investigated. For instance, dechloroeticlopride, a benzamide derivative, showed potent antagonism at D2-like receptors. uni-regensburg.de Caged versions of dechloroeticlopride, designed for controlled release upon illumination, were unable to block the activation of D2 expressing cells until the caging group was removed. uni-regensburg.de This highlights the necessity of the specific chemical structure for receptor antagonism.

Table 1: Dopamine Receptor Binding Affinities of a Benzamide Derivative

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide>230212.1

Data sourced from a study on (S)-N-(3-pyrrolidinyl)benzamide derivatives. nih.gov

Serotonin (B10506) receptors are another critical target in neuropharmacology, and the interaction of benzamide derivatives with these receptors has been a subject of study. The 5-HT2A receptor, a G protein-coupled receptor, is a primary target for many antipsychotic drugs. wikipedia.org Alterations in 5-HT2A receptor-mediated responses have been linked to changes in the expression of the serotonin transporter (SERT). nih.gov

While direct binding data for this compound on serotonin receptors is not extensively detailed in the provided context, the broader class of benzamide-type pharmacophores has been evaluated for serotonin receptor interactions. For instance, in the development of caged dopamine receptor antagonists, the uncaged parent compounds were also tested for their affinity at 5-HT1A and 5-HT2A receptors to assess their selectivity. uni-regensburg.de Amisulpride, a substituted benzamide, shows high selectivity for dopamine D2/D3 receptors with negligible affinity for 5-HT2A receptors. psu.edu This selectivity is a key feature that distinguishes it from other antipsychotics like clozapine, which binds to both dopamine and serotonin receptors. psu.edu The interplay between dopamine and serotonin receptor systems is complex, with evidence suggesting that 5-HT1A receptor antagonists can indirectly induce 5-HT2A receptor-mediated responses by increasing serotonin levels. nih.gov

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. The α7 subtype of nAChRs is a particularly interesting target for cognitive enhancement. mdpi.com While the provided information does not directly link this compound to nAChR agonism, it is noteworthy that some benzamide derivatives have been explored in the context of nAChR modulation. For instance, the synthesis of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2-methoxybenzamide was undertaken as part of research into potential imaging agents for nicotinic receptors. uci.edu

The actions of various compounds on nAChRs are complex. For example, 5-hydroxytryptamine (5-HT) has been shown to act as a noncompetitive blocker of nAChR channels. nih.gov Conversely, compounds like anabaseine (B15009) and its derivatives are potent agonists at several nAChRs, including the α7 subtype. mdpi.com The investigation into the pharmacologically active forms of anabaseine revealed that the monocationic cyclic iminium form is the one that avidly binds to and activates vertebrate nAChRs. mdpi.com

Antimicrobial Spectrum Analysis

The search for novel antimicrobial agents is a critical area of pharmaceutical research. The following sections explore the antibacterial and antifungal properties of compounds related to this compound.

Several studies have investigated the antibacterial potential of benzamide and related structures. Azo ligands derived from metoclopramide (B1676508), a substituted benzamide, and their metal complexes have been evaluated for their antimicrobial activity. ekb.eguobaghdad.edu.iq A zinc complex of a specific azo ligand demonstrated antibacterial activity against Staphylococcus epidermidis, Streptococcus sp., and Escherichia coli, with an inhibition zone of 13mm. ekb.eguobaghdad.edu.iq

Another study focused on 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a compound with structural similarities to the title compound. HMB exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml against Staphylococcus aureus. nih.gov The mechanism of action appears to involve disruption of the bacterial cell membrane. nih.gov Furthermore, some benzofuran (B130515) pyrazole (B372694) heterocycles have shown antibacterial efficacy against both S. aureus and E. coli. openmedicinalchemistryjournal.com Additionally, certain hydroxybiphenylamide derivatives have demonstrated potent in vitro antibacterial effects against S. aureus, comparable to the antibiotic vancomycin. iu.edu

Table 2: Antibacterial Activity of a Metoclopramide-Derived Azo Ligand Complex

PathogenInhibition Zone (mm)
Staphylococcus epidermidis13
Streptococcus sp.13
Escherichia coli13

Data for the ZnL complex. ekb.eguobaghdad.edu.iq

The antifungal properties of benzamide derivatives have also been explored. The same zinc complex of the metoclopramide-derived azo ligand that showed antibacterial activity also exhibited antifungal activity against Candida albicans, with a higher inhibition area of 15mm compared to the ligand alone and other metal complexes. ekb.eguobaghdad.edu.iq

Research into N-(4-halobenzyl)amides has also been conducted, with some benzoic acid derivatives showing antimicrobial properties against various fungal strains. mdpi.com While specific data for this compound was not found, the broader class of compounds suggests potential for antifungal activity. For instance, chitosan-based heterocyclic derivatives have demonstrated enhanced antifungal action against plant pathogenic fungi. openmedicinalchemistryjournal.com

Antioxidative Properties and Free Radical Scavenging Mechanisms

The investigation into the antioxidant potential of this compound and its related analogues has revealed significant free-radical scavenging capabilities. This activity is primarily attributed to the specific arrangement of hydroxyl and methoxy (B1213986) functional groups on the benzamide scaffold, which allows these molecules to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in the development of various diseases, making the study of synthetic antioxidants like benzamide derivatives a crucial area of research. academie-sciences.fr Phenolic compounds, such as those with hydroxybenzoic acid structures, are recognized for their antioxidative properties as both free radical scavengers and metal ion chelators. academie-sciences.fr

Research into a variety of benzamide analogues has demonstrated that their efficacy as antioxidants is closely linked to their molecular structure, particularly the number and position of hydroxyl and methoxy groups. acs.orgnih.gov Studies on amino-substituted benzamide derivatives, for instance, show that these compounds can act as potent antioxidants by scavenging free radicals. researchgate.netresearchgate.net

Detailed Research Findings

The antioxidant capacity of these compounds is commonly evaluated using several in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. acs.org The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. acs.org The FRAP assay, conversely, assesses the compound's ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

In a study of N-arylbenzamides, several derivatives with varying numbers of methoxy and hydroxy groups were synthesized and evaluated. Most of these compounds showed better antioxidative properties than the standard antioxidant butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. acs.orgnih.gov For example, a trihydroxy-substituted benzamide (Compound 26 in the study) was identified as a particularly promising lead compound for further optimization. acs.orgresearchgate.net

Another study isolated a new compound, 2-amino-3,4-dihydroxy-5-methoxybenzamide, from an endophytic Streptomyces species. This natural benzamide derivative demonstrated antioxidant activity in the DPPH assay with an IC50 value of 68.6 µg/mL. tandfonline.com

The data below summarizes the findings from various studies on the antioxidant activity of this compound analogues.

Antioxidant Activity Data Tables

DPPH Radical Scavenging Activity of Benzamide Analogues This table displays the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to scavenge 50% of DPPH radicals. A lower IC50 value signifies higher antioxidant activity.

Compound NameIC50 (µM)Reference CompoundIC50 (µM) of ReferenceSource(s)
N-(4-Aminophenyl)-3,4,5-trihydroxybenzamide (23)21.0 ± 1.5BHT28.5 ± 1.1 acs.org
N-(4-Aminophenyl)-3,4,5-trihydroxybenzamide HCl (26)12.2 ± 0.9BHT28.5 ± 1.1 acs.org
N-(4-Aminophenyl)-2,5-dimethoxybenzamide HCl (30)18.4 ± 3.1BHT28.5 ± 1.1 acs.org
2-amino-3,4-dihydroxy-5-methoxybenzamide68.6 µg/mLNot specifiedNot specified tandfonline.com

Ferric Reducing Antioxidant Power (FRAP) of Benzamide Analogues The FRAP assay measures the ability of a compound to reduce Fe³⁺ to Fe²⁺. Higher values indicate greater reducing power.

Compound NameReducing Power (mmolFe²⁺/mmolC)Reference CompoundReducing Power of Reference (mmolFe²⁺/mmolC)Source(s)
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide (22)1664.21 ± 45.64BHT2089.34 ± 55.98 acs.org
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide HCl (25)2297.01 ± 65.23BHT2089.34 ± 55.98 acs.org
N-(4-Aminophenyl)-3,4,5-trihydroxybenzamide (23)3589.64 ± 75.23BHT2089.34 ± 55.98 acs.org
N-(4-Aminophenyl)-3,4,5-trihydroxybenzamide HCl (26)4856.15 ± 70.18BHT2089.34 ± 55.98 acs.org

Mechanisms of Free Radical Scavenging

The antioxidant mechanism of this compound and its analogues is rooted in their chemical structure. The presence and positioning of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring are the primary determinants of their free-radical scavenging ability. academie-sciences.frnih.gov

Role of Hydroxyl Groups: The hydroxyl group is paramount to the antioxidant activity of these phenolic compounds. researchgate.net It can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. researchgate.net Studies have consistently shown that the introduction of hydroxyl groups enhances the antioxidative features of benzamide derivatives. acs.orgnih.gov The number and location of these groups are critical; for example, a trihydroxy-substituted analogue displayed superior activity compared to mono- or di-hydroxy derivatives. acs.orgresearchgate.net

Computational and Electrochemical Insights: Computational analyses have provided deeper insights into the scavenging mechanisms. acs.orgresearchgate.netnih.gov These studies have shown that for certain analogues, protonated forms (e.g., hydrochloride salts) are better antioxidants than their neutral counterparts. acs.orgnih.gov Furthermore, computational models have elucidated the stabilization of the phenoxyl radical. For instance, in a highly active trihydroxy derivative, the pronounced reactivity was attributed to the stabilizing effect of an intramolecular hydrogen bond ([O•···H–O]) between the newly formed phenoxyl radical and the adjacent hydroxyl groups. acs.orgnih.gov

Electrochemical studies have also been employed to understand the oxidation mechanisms, which are crucial for comprehending free radical scavenging activity. researchgate.net By measuring the oxidation potentials of various amino-substituted benzamides, researchers can predict their antioxidant activity, with a lower oxidation potential implying better radical scavenging capability. researchgate.net For a series of N-(4-aminophenyl)benzamide derivatives, the order of antioxidant activity was predicted as: 3,4,5-trihydroxy > 2-hydroxy-4-methoxy > 2-hydroxy > 2-methoxy. researchgate.net This order underscores the critical role of the trihydroxyphenyl group in providing superior antioxidant potential. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Hydroxy 2 Methoxybenzamide Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The hydroxy (-OH) and methoxy (B1213986) (-OCH3) groups are fundamental to the activity of this class of compounds, primarily through their ability to form hydrogen bonds and their electronic effects. vulcanchem.com The positioning of these groups on the phenyl ring is a critical determinant of biological potency and selectivity.

Studies on various benzamide (B126) derivatives have shown that the presence of a hydroxyl group is often essential for interaction with biological targets. For instance, in a series of N-substituted benzimidazole (B57391) carboxamides, derivatives with hydroxyl and methoxy groups on the phenyl ring demonstrated notable antiproliferative activity. irb.hrmdpi.com Specifically, a 2-hydroxy-4-methoxy substitution pattern in certain derivatives led to significant inhibitory activity against various cell lines. mdpi.com The introduction of a 5-hydroxy or 5-methoxy group in some heterocyclic compounds has been shown to have beneficial effects on their antioxidative activity. rsc.org

The interplay between the hydroxy and methoxy groups is complex. For instance, in a study of N-arylbenzamides, a trihydroxy-substituted derivative showed the most promising antioxidative potential, suggesting that an increasing number of hydroxy groups can enhance this activity. acs.org Conversely, replacing a methoxy group with a hydroxyl group can also lead to slight improvements in certain biological properties. acs.org

Table 1: Impact of Hydroxy and Methoxy Group Positioning on Biological Activity

Compound/Derivative Class Substitution Pattern Observed Biological Effect Reference(s)
N-substituted benzimidazole carboxamides Hydroxyl and methoxy groups on the phenyl ring Pronounced antiproliferative activity. irb.hrmdpi.com
N-substituted benzimidazole carboxamides 2-hydroxy-4-methoxy substitution Significant inhibitory activity against various cell lines. mdpi.com
Melatonin analogues 5-hydroxy or 5-methoxy group Beneficial effects on antioxidative activity. rsc.org
N-arylbenzamides Trihydroxy-substitution Most promising antioxidative potential. acs.org
Benzamide-derived KV1.3 inhibitors 2-methoxybenzamide (B150088) moiety Important for KV1.3 inhibition. farmaceut.org

Modifications at the amide nitrogen (N-substitutions) and alterations to the amide bond itself play a pivotal role in defining the pharmacological profile of 5-Hydroxy-2-methoxybenzamide derivatives. The nature of the substituent attached to the amide nitrogen can influence solubility, cell permeability, and interaction with the target protein.

For instance, in a series of benzamide derivatives, the introduction of an ethyl group on the amide nitrogen contributes to steric modulation. vulcanchem.com The amide linkage itself is important for maintaining a planar geometry, which can facilitate π-π stacking interactions. vulcanchem.com In the development of Hedgehog (Hh) signaling pathway inhibitors, the 2-methoxybenzamide scaffold served as a crucial connector, and modifications to the N-substituent were explored to enhance activity. nih.gov

The type of substituent on the nitrogen of a benzimidazole core in N-substituted benzimidazole derived carboxamides was found to significantly influence biological activity. irb.hrirb.hrnih.govtandfonline.com For example, N-methyl-substituted derivatives showed selective antiproliferative activity. irb.hrmdpi.com In another study, an isobutyl side chain at the nitrogen atom resulted in strong activity against certain cancer cell lines. irb.hrnih.govtandfonline.com

Modifications of the amide moiety, such as its replacement with a thiourea (B124793), have also been investigated. In one case, a compound featuring a thiourea linker connected to a 5-chloro-2-methoxybenzamide (B2460377) core was synthesized, highlighting the exploration of amide isosteres. evitachem.com Hydrolysis of the amide bond under acidic or basic conditions can yield the corresponding carboxylic acid, which is a common metabolic pathway and a consideration in drug design.

Table 2: Influence of N-Substitutions and Amide Moiety Modifications

Derivative Class Modification Pharmacological Impact Reference(s)
N-Ethyl-4-hydroxy-2-methoxybenzamide Ethyl group on amide nitrogen Contributes to steric modulation. vulcanchem.com
2-methoxybenzamide derivatives N-substituents Crucial for Hedgehog signaling pathway inhibition. nih.gov
N-substituted benzimidazole carboxamides N-methyl substitution Selective antiproliferative activity. irb.hrmdpi.com
N-substituted benzimidazole carboxamides Isobutyl side chain at N-atom Strong activity against HCT116 and H460 cells. irb.hrnih.govtandfonline.com
5-chloro-2-methoxybenzamide derivative Amide replaced with thiourea Exploration of amide isosteres. evitachem.com

The introduction of halogen atoms and other substituents onto the aromatic ring of this compound derivatives can significantly alter their biological response. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. researchgate.net

Substituents on an aromatic ring can be broadly categorized as activating or deactivating, which affects the ring's reactivity. numberanalytics.com Activating groups like hydroxyl (-OH) and methoxy (-OCH3) donate electrons, while deactivating groups like nitro (-NO2) withdraw electrons. numberanalytics.commsu.edu This modulation of electron density can impact how the molecule interacts with its biological target.

In the context of salicylanilides, a class of compounds related to benzamides, the presence of electron-withdrawing groups on the aniline (B41778) ring was a major driver of antitubercular activity. nih.gov Specifically, the introduction of a chlorine atom at the 5-position of the salicylamide (B354443) core is a common feature in many biologically active derivatives. mdpi.com For instance, N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide contains a chloro-substituted benzene (B151609) ring. evitachem.com

The type and position of the halogen can have differential effects. For example, in a study of Mannich bases, chlorine substitution led to a less drastic decrease in cytotoxic activity compared to methoxy substitution. nih.gov In another series of 2-methoxybenzamide derivatives, a monochlorine substituent resulted in decent activity, whereas a dichloride led to a loss of potency. nih.gov The presence of a fluorine atom, as in 5-Fluoro-2-methoxybenzamide (B1318924), can enhance stability and influence binding affinity and selectivity.

Other aromatic substituents also play a role. For instance, the introduction of a cyano group on the benzimidazole core of certain carboxamide derivatives resulted in strong antiproliferative activity. irb.hrmdpi.com

Table 3: Effect of Halogenation and Other Aromatic Substituents

Compound Class Substituent Position Biological Effect Reference(s)
Salicylanilides Electron-withdrawing groups Aniline ring Driver of antitubercular activity. nih.gov
Salicylamides Chlorine 5-position Common feature in biologically active derivatives. mdpi.com
Mannich bases Chlorine Phenyl ring Less drastic decrease in cytotoxicity compared to methoxy. nih.gov
2-methoxybenzamide derivatives Monochloride vs. Dichloride Aromatic ring Monochloride showed decent activity, dichloride lost potency. nih.gov
5-Fluoro-2-methoxybenzamide Fluorine 5-position Can enhance stability, binding affinity, and selectivity.
N-substituted benzimidazole carboxamides Cyano group Benzimidazole core Strong antiproliferative activity. irb.hrmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern pharmacological responses. dovepress.comexcli.de

Both 2D and 3D-QSAR models have been developed for various classes of benzamide-related compounds to guide the design of more potent and selective agents. shd-pub.org.rs 2D-QSAR models typically use descriptors calculated from the 2D structure of a molecule, such as topological indices and physicochemical properties. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of molecules and their interaction fields (steric and electrostatic). pku.edu.cn

The process of developing a QSAR model involves describing the molecular structure numerically and then using statistical methods to correlate these descriptors with biological activity. excli.de For instance, in a study of xanthone (B1684191) derivatives, a QSAR model was developed that linked cytotoxic activity to descriptors like net atomic charges, dipole moment, and logP. dovepress.com

For benzimidazole derived carboxamides, 3D-QSAR models were generated to explore the molecular properties influencing antioxidative activity. irb.hrnih.govtandfonline.com In another study on PARP-1 inhibitors, which can include benzamide structures, 2D-QSAR and 3D-QSAR analyses were used to explore the structure-activity relationship, finding that polar interactions were crucial for activity. excli.de Similarly, molecular docking and 3D-QSAR studies on aromatic thiazine (B8601807) derivatives helped to identify key structural features impacting their inhibitory potencies. pku.edu.cn

The development of these models often begins with generating a dataset of compounds with known activities, followed by calculating molecular descriptors and then using statistical techniques like multiple linear regression or partial least squares to build the model. shd-pub.org.rsnih.gov

The reliability and predictive power of a QSAR model are paramount. A model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is a critical step in the QSAR modeling process.

Internal validation techniques, such as leave-one-out cross-validation (Q²), are commonly used to assess the robustness of a model. mdpi.com A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov For example, a CoMFA model for dopamine (B1211576) D2 receptor antagonists reported a Q² of 0.76. nih.gov

External validation is considered the most stringent test of a model's predictive power. This involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. mdpi.com The predictive ability is often measured by the predictive R² (R²pred). mdpi.com A CoMFA model for aldose reductase inhibitors was validated with a test set, yielding a predictive r²Pred of 0.748. pku.edu.cn Similarly, a QSAR model for xanthone derivatives was validated, and the resulting equation was used to propose new compounds with potentially better anticancer activities. dovepress.com

Other validation methods, like progressive scrambling, can also be employed to ensure the stability and significance of the model. nih.gov The ultimate goal of these validation processes is to ensure that the developed QSAR model is robust, stable, and has a high predictive capability for the rational design of new molecules. nih.gov

Table 4: QSAR Model Validation Parameters

Study Subject QSAR Method Internal Validation (Q²) External Validation (R²pred) Reference(s)
Dopamine D2 Receptor Antagonists CoMFA 0.76 0.95 (for test set) nih.gov
Aldose Reductase Inhibitors CoMFA 0.649 0.748 pku.edu.cn
Aldose Reductase Inhibitors CoMSIA 0.746 0.828 pku.edu.cn
Xanthone Derivatives BuildQSAR 0.651 Not explicitly stated, but used to predict new compounds. dovepress.com

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the non-covalent interactions within and between molecules are pivotal in determining the physicochemical properties and biological activity of this compound and its derivatives. This section explores the conformational preferences governed by intramolecular forces and the packing of these molecules in the solid state.

Analysis of Intramolecular Hydrogen Bonding and Preferred Conformations

The presence of hydroxyl, methoxy, and amide groups on the benzamide scaffold allows for the formation of intramolecular hydrogen bonds, which significantly influence the molecule's preferred conformation. These non-covalent interactions can lock the molecule into a more rigid, planar structure by shielding polar groups, a strategy that can be crucial in medicinal chemistry for improving properties like membrane permeability. rsc.org

Theoretical and experimental studies on related benzamide derivatives provide insight into the likely conformations of this compound. In gas-phase studies of 2-methoxybenzamide, evidence points to the formation of an intramolecular hydrogen bond between a hydrogen atom of the amide group and the oxygen atom of the methoxy group. nih.gov Similarly, for 3-Hydroxy-2-methoxybenzamide, crystal structure analysis reveals an intramolecular hydrogen bond between the anti-H atom of the primary amide group and the oxygen of the methoxy group, forming a six-membered ring structure. iucr.org This interaction is generally favored over a five-membered ring involving the hydroxyl group. iucr.org The steric hindrance from the adjacent substituents can cause the methoxy methyl group to be significantly displaced from the aromatic plane. iucr.org

The strength and existence of these intramolecular hydrogen bonds can be investigated using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and liquid chromatography. rsc.orgoup.com For instance, advanced NMR studies on certain benzamide derivatives have confirmed the presence of strong intramolecular hydrogen bonds that persist even in highly polar solvents. rsc.org Liquid chromatographic retention behavior has also been used to demonstrate intramolecular hydrogen bond formation in hydroxymethoxybenzamides, where ortho-substitution patterns that allow for N-H···O associations lead to enhanced retention compared to isomers where this is not possible. oup.com

Computational methods, such as Density Functional Theory (DFT), are also employed to predict stable conformers and analyze intramolecular interactions. nih.govresearchgate.net For 2-methoxybenzamide, theoretical calculations predict four stable conformers, with the most stable one exhibiting an intramolecular hydrogen bond. nih.gov Conformational analysis of related molecules like 3-methoxybenzamide (B147233) (3-MBA) also helps in determining preferential conformations, which are often non-planar despite the conjugated system. nih.gov

Crystal Structure Analysis of Related Benzamide Derivatives for Solid-State Conformation

X-ray crystallography of benzamide derivatives provides definitive evidence of their solid-state conformation and the nature of both intramolecular and intermolecular interactions that dictate the crystal packing.

A common feature in the crystal structure of primary benzamides is the formation of centrosymmetric head-to-head dimers via a pair of N—H⋯O hydrogen bonds between the amide groups of two separate molecules. iucr.org However, the presence of other hydrogen-bonding groups, as in this compound, can lead to more complex arrangements.

The intermolecular interactions in the crystal lattice build the supramolecular architecture. Besides the common amide-amide dimers, O—H⋯O hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen are frequently observed, linking molecules into chains or layers. iucr.orgresearchgate.netvulcanchem.com For instance, in N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by strong O-H···O hydrogen bonds into C(7) chains. researchgate.net Weak C—H⋯O interactions and π–π stacking can also contribute to the stability of the crystal packing. nih.goviucr.org

The table below summarizes crystallographic data from related benzamide derivatives, illustrating common structural motifs and interactions.

Compound NameSpace GroupKey Intramolecular BondDihedral Angle (Amide-Phenyl)Key Intermolecular InteractionsRef
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide-N—H···O [S(6) ring]7.1 (1)° / 59.0 (2)°π–π stacking nih.gov
2,3-dimethoxy-N-(4-nitrophenyl)benzamide-N—H···O4.89 (8)°C—H···O bonds, π–π stacking iucr.org
N-(2-hydroxy-5-methylphenyl)benzamideP2/nN—H···O5.63 (6)° / 10.20 (5)°O—H···O bonds, C—H···O contacts researchgate.net
3-Hydroxy-2-methoxybenzamideP 21 /nN—H···O12.6 (1)°N—H···O dimers, O—H···O layers iucr.org

Computational Chemistry and Molecular Modeling Approaches for 5 Hydroxy 2 Methoxybenzamide Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 5-Hydroxy-2-methoxybenzamide or its derivatives, might interact with a biological target at the molecular level.

Docking studies on derivatives of 2-methoxybenzamide (B150088) have been instrumental in elucidating their binding modes with various protein targets implicated in a range of diseases.

Smoothened (Smo) Receptor: The Smoothened (Smo) receptor is a crucial component of the Hedgehog (Hh) signaling pathway, which is a key target in cancer therapy. nih.gov Molecular docking of 2-methoxybenzamide derivatives has revealed specific interactions within the Smo receptor's binding cavity. For instance, studies have shown that the carbonyl moiety of the benzamide (B126) can form hydrogen bonds with key amino acid residues like Arg400, while other parts of the molecule may interact with residues such as Tyr394. nih.gov These interactions are critical for inhibiting the aberrant signaling that drives tumorigenesis. nih.govnih.gov

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) production. nih.gov Inhibitors of this enzyme are of great interest in cosmetics and for treating hyperpigmentation disorders. thieme-connect.de Docking studies of compounds structurally related to this compound suggest that the phenolic hydroxyl groups are crucial for inhibition, likely by chelating the copper ions in the enzyme's active site. nih.govukm.my Interactions with amino acid residues within the active site pocket, driven by hydrogen bonds and hydrophobic interactions, further stabilize the ligand-enzyme complex. nih.govresearchgate.net

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Docking simulations of benzamide analogs into the active site of AChE, a deep gorge containing a catalytic active site (CAS), show important interactions. nih.gov These include π-π stacking interactions with aromatic residues like Trp286 and Tyr341 and hydrophobic interactions with residues such as Trp86 and Tyr337. nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is another major target in Alzheimer's disease research, as it is involved in the production of amyloid-β (Aβ) peptides that form plaques in the brain. ijmrhs.comniscpr.res.in In silico screening and docking have identified benzamide-containing structures as potential BACE1 inhibitors. nih.gov The binding is typically governed by hydrogen bonds with catalytic aspartate residues (e.g., Asp32 and Asp228) and interactions with the "flap" region of the enzyme, which involves residues like Tyr71. nih.govqeios.com

NLRP3 Inflammasome: The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a protein complex that triggers inflammatory responses. chemmethod.comchemmethod.com Small-molecule inhibitors targeting NLRP3 are being investigated for various inflammatory diseases. nih.govnih.gov A rationally designed 2-methoxy-benzamide derivative was shown to be a selective NLRP3 inflammasome inhibitor, and it is understood that such compounds may interfere with protein-protein interactions essential for inflammasome assembly, such as the NLRP3/ASC interaction. nih.govnih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target protein. This score, often expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger and more favorable binding interaction. These predictions are crucial for ranking potential inhibitors and prioritizing them for synthesis and biological testing.

For example, docking studies of various methoxy-substituted compounds against tyrosinase have reported binding energies ranging from -7.48 to -9.19 kcal/mol. ukm.my Similarly, inhibitors targeting the NLRP3 inflammasome have shown calculated docking scores between -5.1 and -11.8 kcal/mol. chemmethod.comchemmethod.com In the context of BACE1, potent inhibitors can achieve binding affinities of -11.0 kcal/mol or lower. niscpr.res.in These values provide a quantitative measure to compare the potential efficacy of this compound against different biological targets.

Target ProteinKey Interacting Residues (Examples from related compounds)Typical Binding Score Range (kcal/mol)
Smoothened (Smo) ReceptorArg400, Tyr394, Asp384Data Not Specified
TyrosinaseHis residues, Copper ions (Cu²⁺)-7.5 to -9.2
Cholinesterases (AChE)Trp86, Trp286, Tyr337, Tyr341Data Not Specified
BACE1Asp32, Asp228, Tyr71, Gly11-8.0 to -11.0
NLRP3Interferes with NLRP3/ASC assembly-5.0 to -11.8

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-target complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can validate the binding poses predicted by docking. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable complex will show minimal fluctuations in its RMSD over the simulation period. mdpi.com These simulations are crucial for confirming that the interactions observed in docking are maintained over time, thus providing a more accurate model of the binding event. niscpr.res.in

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of a molecule, providing detailed information about its properties and reactivity that classical molecular mechanics cannot.

Frontier Molecular Orbitals (FMOs): According to FMO theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com For a related compound, (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, the HOMO and LUMO energies were calculated to be -0.21428 and -0.08493 atomic units (a.u.), respectively, resulting in an energy gap of 0.12935 a.u. nih.gov

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack. nih.gov The map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). mdpi.com In molecules similar to this compound, MEP maps typically show negative potential (red/yellow) around the oxygen atoms of the carbonyl, hydroxyl, and methoxy (B1213986) groups, identifying them as sites for electrophilic interaction. Conversely, positive potential (blue) is generally located around the amide and hydroxyl hydrogen atoms, marking them as sites for nucleophilic interaction. mdpi.comnih.gov

Computational MethodPredicted PropertySignificance for this compound
DFTOptimized GeometryProvides the most stable 3D structure of the molecule.
FMO AnalysisHOMO/LUMO EnergiesIndicates electron-donating and electron-accepting capabilities.
FMO AnalysisHOMO-LUMO GapPredicts chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
MEP MappingElectrostatic PotentialIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.

Non Biological Applications and Catalytic Potentials of 5 Hydroxy 2 Methoxybenzamide Derivatives

Exploration as Organocatalysts or Ligands in Metal-Catalyzed Reactions

Derivatives of 2-methoxybenzamide (B150088) have emerged as powerful tools in modern synthetic chemistry, functioning both as organocatalysts and as directing groups or ligands in metal-catalyzed reactions.

As organocatalysts, these scaffolds have shown significant promise. In a notable example, N-alkenoyl-2-methoxybenzamide was identified as a superior substrate in thiourea-catalyzed asymmetric Michael additions. acs.orgscilit.com This enhanced reactivity is attributed to an intramolecular hydrogen bond between the imide's N-H group and the methoxy (B1213986) group on the benzamide (B126) moiety. acs.orglibretexts.org This interaction facilitates a dual-activation mechanism, where the substrate is primed for reaction by the internal hydrogen bond, while the thiourea (B124793) catalyst activates the nucleophile. acs.org This system allows for the addition of various activated methylene (B1212753) compounds, such as malononitrile (B47326) and nitromethane, to α,β-unsaturated imides, achieving good to excellent yields and high enantioselectivities (up to 93% ee). acs.orgscilit.com

In the realm of metal-catalysis, the N-methoxybenzamide group has proven to be a versatile directing group for C-H activation reactions. rsc.orgnih.govrsc.org The amide functionality coordinates to a transition metal center, positioning the catalyst to selectively activate a typically inert C-H bond at the ortho-position of the benzene (B151609) ring. This strategy has been extensively used in rhodium(III)-catalyzed reactions to construct complex heterocyclic structures. sci-hub.seresearchgate.net For instance, the annulation of N-methoxybenzamides with partners like potassium vinyltrifluoroborate or 3-diazoindolin-2-imines leads to the efficient synthesis of isoindolinones and indolo[2,3-c]isoquinolin-5-ones, respectively. nih.govsci-hub.se These reactions proceed under relatively mild conditions and demonstrate high regioselectivity, forming new carbon-carbon and carbon-nitrogen bonds in a single operation. sci-hub.seresearchgate.net

Table 1: Application of 2-Methoxybenzamide Derivatives in Catalysis

DerivativeCatalytic ApplicationRole of Benzamide MoietyKey OutcomeReference
N-Alkenoyl-2-methoxybenzamideThiourea-catalyzed Asymmetric Michael AdditionOrganocatalyst Substrate (Internal H-bonding)High enantioselectivity (up to 93% ee) acs.orgscilit.com
N-MethoxybenzamidesRh(III)-Catalyzed C-H Activation/AnnulationDirecting GroupSynthesis of complex heterocycles (e.g., isoindolinones) nih.govsci-hub.se

Applications in Organic Synthesis Beyond Target Compound Production (e.g., Alcohol Oxidation)

Beyond their role in building complex molecular skeletons, derivatives of 5-hydroxy-2-methoxybenzamide are employed as catalysts for fundamental organic transformations, such as the oxidation of alcohols. A prominent example is 2-iodo-N-isopropyl-5-methoxybenzamide, which functions as a highly reactive and environmentally benign hypervalent iodine organocatalyst. beilstein-journals.orgnih.gov

This catalyst, in the presence of a co-oxidant like Oxone®, facilitates the smooth oxidation of a wide range of alcohols to their corresponding carbonyl compounds at room temperature. beilstein-journals.org Research has shown that the presence of the electron-donating 5-methoxy group para to the iodine atom significantly enhances the catalyst's reactivity compared to unsubstituted or electron-withdrawing group-substituted analogues. beilstein-journals.orgnih.gov This heightened reactivity is due to the rapid generation of the active pentavalent iodine species from the trivalent precursor during the catalytic cycle. beilstein-journals.orgnsf.gov

The method is effective for both benzylic and aliphatic alcohols, converting secondary alcohols into ketones and primary alcohols into carboxylic acids in moderate to excellent yields. beilstein-journals.orgnih.gov The catalyst's efficiency, stability under the reaction conditions, and non-metallic nature present it as a sustainable alternative to traditional heavy-metal oxidants. beilstein-journals.org

Table 2: Oxidation of Various Alcohols Using Catalytic 2-Iodo-N-isopropyl-5-methoxybenzamide

Alcohol SubstrateProductReaction Time (h)Yield (%)Reference
BenzhydrolBenzophenone697 beilstein-journals.org
1-PhenylethanolAcetophenone697 beilstein-journals.org
CyclohexanolCyclohexanone1591 beilstein-journals.org
Benzyl alcoholBenzoic acid1296 nih.gov
1-OctanolOctanoic acid1585 nih.gov

Potential in Advanced Materials Science

The structural motifs of hydroxy- and methoxy-substituted benzamides are being explored as building blocks for advanced materials, leveraging their capacity for hydrogen bonding and their potential for incorporation into polymeric structures.

One area of application is in the development of novel polymers. For example, a derivative of 2-methoxybenzamide, metoclopramide (B1676508) (4-amino-5-chloro-N-[2-(diethylamino)ethyl]–2–methoxy benzamide), has been used as a primary amine to create monomers via a Mannich reaction with p-hydroxy benzaldehyde. ekb.egresearchgate.netuobaghdad.edu.iq These monomers can then be polymerized with phenol (B47542) and formaldehyde (B43269) to produce new phenolic resins. ekb.egresearchgate.net This approach incorporates the complex benzamide structure directly into the polymer backbone, potentially imparting unique thermal or chelating properties to the final material. ekb.egresearchgate.net

Another aspect relevant to materials science is the study of polymorphism, where a single compound crystallizes into multiple distinct solid-state forms with different physical properties. N-(3-hydroxyphenyl)-3-methoxybenzamide, a structural isomer of the target compound, has been shown to exhibit polymorphism. mdpi.comresearchgate.net Researchers have identified two different polymorphs: one crystallizing in an orthorhombic space group and the other in a triclinic space group. mdpi.comresearchgate.net These polymorphs differ in their molecular conformation, the dimensionality of their hydrogen-bonding networks, and their crystal packing efficiency, which in turn affects material properties like density and melting point. mdpi.com Understanding and controlling polymorphism is crucial in materials science for tailoring the physical characteristics of a material for a specific application.

Advanced Analytical Characterization in Research of 5 Hydroxy 2 Methoxybenzamide

Spectroscopic Analysis for Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives of 5-Hydroxy-2-methoxybenzamide necessitates rigorous structural confirmation. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental in this process. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are pivotal for elucidating the molecular structure of new derivatives. mdpi.com In the ¹H NMR spectrum of a derivative, specific signals can be assigned to different protons within the molecule. For instance, in one study, the protons of a methoxy (B1213986) group appeared at 3.95 ppm, while signals for the phenyl groups were observed between 6.72-7.84 ppm. asianpubs.org A broad signal at 8.26 ppm was attributed to both the amide and hydroxyl protons. asianpubs.org ¹³C NMR provides complementary information about the carbon skeleton. A signal for the methoxy group carbon has been reported at 56.03 ppm, with aromatic carbon signals appearing in the downfield region (113.30-147.89 ppm). asianpubs.org The presence of amide and urea (B33335) carbonyl carbons can also be confirmed by their characteristic chemical shifts. asianpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The carbonyl (C=O) stretching frequency is particularly informative. For amides, this absorption, often referred to as the Amide I band, typically appears in the range of 1630-1695 cm⁻¹. libretexts.org The N-H stretching of the amide group gives rise to characteristic bands between 3170 and 3500 cm⁻¹, with primary amides showing two bands and secondary amides showing one. libretexts.org In a study of N-(benzyl carbamothioyl)-2-hydroxy-5-methoxybenzamide, N-H stretching vibrations were observed at 3313 and 3081 cm⁻¹, and the C=O stretch was found at 1667 cm⁻¹. nih.gov

Mass Spectrometry (MS): MS is essential for determining the molecular weight of a compound and confirming its elemental composition. rsc.org Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used. For a derivative of this compound, a molecular ion peak [M+H]⁺ at m/z = 475.00 confirmed its structure. asianpubs.org High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, further validating the proposed molecular formula. rsc.org

Table 1: Spectroscopic Data for a this compound Derivative

Technique Observed Signals/Peaks Interpretation Reference
¹H NMR 3.95 ppm Protons of methoxy group asianpubs.org
6.72-7.84 ppm Phenyl group protons asianpubs.org
8.26 ppm Amide and hydroxyl protons asianpubs.org
¹³C NMR 56.03 ppm Methoxy group carbon asianpubs.org
113.30-147.89 ppm Aromatic ring carbons asianpubs.org
163.57 ppm Urea group carbon asianpubs.org
Mass Spec (MS) m/z = 475.00 [M+H]⁺ Confirms molecular weight asianpubs.org
IR Spec (IR) 1667 cm⁻¹ Carbonyl (C=O) stretch nih.gov
3313, 3081 cm⁻¹ N-H stretching nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, especially Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are widely used to assess the purity of this compound and its derivatives and to monitor the progress of chemical reactions. asianpubs.orgresearchgate.net

Purity Assessment: RP-HPLC is a reliable method for determining the purity of synthesized compounds. ijper.org A typical RP-HPLC system utilizes a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgjrespharm.com The compound's purity is assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram. For research-grade compounds, a purity of >95% is often required. nih.govmdpi.com In one study, the purity of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives was determined to be >98% and >99% using two different RP-HPLC methods. researchgate.net

Reaction Monitoring: Thin Layer Chromatography (TLC) and HPLC are routinely used to monitor the progress of a synthesis. rsc.org By taking small aliquots from the reaction mixture at different time points and analyzing them, researchers can determine when the reaction is complete. This helps in optimizing reaction times and preventing the formation of byproducts. rsc.org

A validated stability-indicating RP-HPLC method is crucial for quality control. afjbs.com Such methods are developed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. ijper.org The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness. nih.govijper.org

Table 2: RP-HPLC Method Parameters for Analysis

Parameter Condition Reference
Column Lichrosphere RP C₈ (250 x 4.6 mm, 5 µm) nih.gov
Phenomenex Luna C18 (250 mm x 4.6 mm, 1.8 µm) rsc.org
Mobile Phase Ethanol:Methanol (50:50 % v/v) nih.gov
Water and Acetonitrile with gradient rsc.org
Flow Rate 1.0 mL/min nih.gov
Detection UV at 245 nm nih.gov
UV at 254 nm rsc.org
Run Time 5 min nih.gov
20 min rsc.org

Investigation of Degradation Pathways and Chemical Stability

Understanding the chemical stability and degradation pathways of this compound is essential for its development and proper handling in research settings. Stability-indicating analytical methods are employed to study how the compound behaves under various stress conditions. ingentaconnect.com

Forced degradation studies are conducted by subjecting the compound to conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. nih.govijper.org These studies help to identify the potential degradation products and establish the degradation pathways. For instance, amide bonds can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The methoxy group could potentially be oxidized.

The stability of this compound is typically assessed using a stability-indicating HPLC method that can separate the intact drug from its degradation products. afjbs.com While specific degradation studies on this compound are not extensively detailed in the provided results, general knowledge of benzamide chemistry suggests these potential pathways. The compound is generally stable under recommended storage temperatures and pressures. aksci.comenamine.net However, it is incompatible with strong oxidizing agents, and its decomposition can produce carbon and nitrogen oxides. aksci.comcleanchemlab.com

Table 3: Chemical Stability and Degradation Information

Condition/Factor Observation/Potential Pathway Reference
Storage Stable under recommended temperatures and pressures. aksci.comenamine.net
Incompatibilities Strong oxidizing agents. aksci.comcleanchemlab.com
Hazardous Decomposition Carbon oxides, Nitrogen oxides. aksci.com
Potential Degradation Hydrolysis of the amide bond under acidic/basic conditions.
Oxidation of the methoxy group.
Forced Degradation Studies Typically performed using acid, base, peroxide, heat, and light to identify degradation products. nih.govijper.org

Future Directions and Emerging Research Gaps for 5 Hydroxy 2 Methoxybenzamide

Identification of Unexplored Biological Targets and Novel Therapeutic Areas

While direct research on 5-Hydroxy-2-methoxybenzamide is limited, studies on its close analogues provide a roadmap for exploring new therapeutic avenues. Analogues of this compound have been investigated for a range of biological activities, suggesting that the core structure is a versatile pharmacophore.

A significant research gap is the systematic screening of this compound against a wide array of biological targets. Based on the activities of its derivatives, several areas warrant investigation:

Inflammation and Autoimmune Diseases: A chlorinated analogue was rationally designed as a novel inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome, showing efficacy in a mouse model of multiple sclerosis. acs.orgnih.gov This suggests that this compound could be a starting point for developing modulators of inflammatory pathways, with potential applications in neuroinflammatory disorders and other autoimmune diseases.

Oncology: The 2-methoxybenzamide (B150088) moiety is a key feature in a class of Hedgehog (Hh) signaling pathway inhibitors that target the Smoothened (Smo) receptor. nih.gov Aberrant Hh signaling is implicated in various cancers. nih.gov Additionally, a benzothiazole-containing derivative, N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide, has been studied for its ability to induce apoptosis in cervical cancer cells by targeting the E6 oncoprotein. mdpi.com These findings strongly support the evaluation of this compound and its derivatives as potential anti-cancer agents.

Enzyme Inhibition: Analogues have been designed as tyrosinase inhibitors to target hyperpigmentation. researchgate.net The structural similarities suggest that this compound itself could be explored for its effects on various enzymes involved in metabolic and signaling pathways.

Future research should involve high-throughput screening of this compound against diverse target classes, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes, to uncover novel mechanisms and therapeutic uses.

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of benzamide (B126) derivatives often involves conventional methods that may rely on harsh reagents and organic solvents. nih.govmdpi.com A critical future direction is the development of innovative and sustainable synthetic routes for this compound and its analogues, aligning with the principles of green chemistry.

Current synthetic approaches for related compounds have utilized reagents such as thionyl chloride and coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.govasianpubs.org While effective, these methods present environmental and safety challenges. Emerging research points toward more sustainable alternatives:

Catalysis in Aqueous Media: An efficient copper-catalyzed method for synthesizing 2-hydroxy-benzamides in water has been described. researchgate.net This approach, using copper iodide/1,10-phenanthroline, minimizes the use of volatile organic solvents. researchgate.net Adapting such water-based catalytic systems for the synthesis of this compound could significantly improve the environmental footprint of its production.

Biocatalysis: The use of enzymes for amide bond formation is a promising green alternative. Amide bond synthetases, such as McbA, have been shown to function in aqueous buffers, offering high selectivity and avoiding toxic coupling reagents. rsc.org Exploring the enzymatic synthesis of this compound could provide a highly sustainable and efficient manufacturing process.

Solid-Phase Catalysis: The use of solid catalysts, such as titanium silicate (B1173343) molecular sieves, has proven effective for other heterocyclic compounds and represents another avenue for developing greener synthetic processes. rsc.org

Table 1: Comparison of Synthetic Methodologies for Benzamide Derivatives

Methodology Reagents/Catalysts Solvent Key Advantages Reference
Conventional Amidation Acyl chlorides, Triethylamine (B128534) Dimethyl formamide (B127407) (DMF) Well-established, versatile nih.gov
Copper-Catalyzed Synthesis Copper iodide, 1,10-phenanthroline, KOH Water Sustainable, reduced organic waste researchgate.net
Biocatalytic Synthesis Amide Bond Synthetase (e.g., McbA), ATP Aqueous Buffer High selectivity, mild conditions, green rsc.org

Integration of Advanced In Vitro and In Vivo Preclinical Models for Comprehensive Efficacy Studies

To fully understand the therapeutic potential of this compound, it is crucial to move beyond basic cell culture assays and utilize advanced preclinical models that better recapitulate human physiology and disease states.

Current research on its analogues has employed a range of models, from cancer cell lines like A2780 and HCT-116 to in vivo xenografts and disease-specific animal models like the experimental autoimmune encephalomyelitis (EAE) mouse model for multiple sclerosis. acs.orgaacrjournals.orgresearchgate.net Future studies should build upon this by incorporating more sophisticated systems:

3D and Organoid Cultures: Three-dimensional (3D) cell cultures, such as spheroids or organoids, more accurately mimic the complex cell-cell and cell-matrix interactions of native tissues. The use of "cervospheres" to test an analogue's effect on cancer stem-like cells is a step in this direction. mdpi.com Developing organoid models for relevant diseases (e.g., tumor organoids, neuroinflammatory organoids) would provide a more predictive platform for efficacy testing.

Co-culture Systems: Investigating the compound's effect in the presence of multiple cell types can reveal important interactions within a microenvironment. Co-culture systems, such as the astrocyte-neuron co-cultures used to study related compounds, can help elucidate the compound's impact on intercellular signaling. sigmaaldrich.com

Humanized Animal Models: For indications like cancer and autoimmune diseases, using humanized mouse models (i.e., mice engrafted with human cells or tissues) can offer better prediction of human responses to the therapeutic agent.

The use of these advanced models will enable a more comprehensive evaluation of efficacy and provide deeper insights into the compound's mechanism of action in a physiologically relevant context.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research

A significant gap in the current understanding of this compound is its precise molecular mechanism of action. Omics technologies offer powerful, unbiased approaches to identify drug targets, elucidate pathways, and discover biomarkers.

Proteomics: Proteomics can be used to identify the direct protein targets of this compound and to understand its downstream effects on protein expression and signaling networks. oatext.com Quantitative mass spectrometry-based proteomics can reveal dynamic changes in the proteome upon treatment, helping to pinpoint the pathways modulated by the compound. nih.gov This approach is crucial for validating targets and understanding off-target effects.

Metabolomics: Metabolomic profiling can provide a snapshot of the metabolic state of cells or organisms following treatment. nih.gov This can reveal how the compound affects cellular metabolism and identify metabolic pathways critical to its therapeutic effect. amegroups.org For instance, LC-MS-based metabolomics has been used to identify novel benzamide derivatives from natural sources and could be applied to track the metabolic fate of this compound and its impact on endogenous metabolites. nih.govacs.org

Integrating transcriptomic, proteomic, and metabolomic data can provide a holistic view of the compound's biological effects, leading to a more complete mechanistic understanding and facilitating the identification of pharmacodynamic biomarkers for clinical development.

Computational Design and Rational Optimization of Next-Generation Analogues

While this compound may serve as a valuable lead compound, it will likely require optimization to enhance its potency, selectivity, and pharmacokinetic properties. Computational chemistry and in silico modeling are indispensable tools for the rational design of next-generation analogues.

Researchers have already applied these methods to derivatives of the 2-methoxybenzamide scaffold. For example, molecular docking has been used to predict the binding modes of analogues to targets like the Smoothened receptor and the HPV E6 oncoprotein. nih.govmdpi.com Future research should leverage a broader suite of computational tools:

Structure-Based Drug Design (SBDD): If a biological target is identified and its 3D structure is known, SBDD can be used to design novel analogues with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed to build predictive models that correlate chemical structures with biological activity, guiding the synthesis of more potent compounds. nih.gov

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds can be predicted computationally. mdpi.com This allows for the early-stage filtering of candidates with undesirable pharmacokinetic or toxicity profiles, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand binding stability and the energetic contributions of different functional groups. mdpi.com

By combining these computational approaches with synthetic chemistry and biological testing in an iterative cycle, researchers can rationally optimize the this compound scaffold to produce highly effective and specific therapeutic agents.

Q & A

Basic: What are the common synthetic routes for 5-Hydroxy-2-methoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with hydroxylamine or amines under dehydrating conditions. Key steps include:

  • Reagent Selection: Use coupling agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) to activate the carboxylic acid group .
  • Reaction Optimization: Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions such as hydrolysis .
  • Purification: Column chromatography or recrystallization in ethanol is recommended for isolating high-purity products .
    Critical Note: Impurities from incomplete coupling or oxidation of the methoxy group require rigorous analytical validation (e.g., HPLC or NMR) .

Advanced: How can researchers optimize reaction conditions to mitigate competing pathways during synthesis?

Methodological Answer:
Competing pathways (e.g., oxidation of the hydroxyl group or demethylation) can be minimized by:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and reduce nucleophilic side reactions .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in coupling reactions .
  • In Situ Monitoring: Use real-time FTIR or LC-MS to detect intermediates and adjust reaction parameters dynamically .
    Data Contradiction: Some studies report higher yields with microwave-assisted synthesis (e.g., 30% faster reaction times), while others emphasize traditional reflux for reproducibility .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR validate the methoxy (-OCH₃) and hydroxyl (-OH) substituents. Aromatic protons appear as distinct doublets (δ 6.8–7.5 ppm) .
  • HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) and molecular ion peaks (m/z ~181 for the parent ion) .
  • Melting Point Analysis: Sharp melting points (e.g., 145–147°C) indicate crystallinity and absence of polymorphs .

Advanced: How do researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Discrepancies in antimicrobial or anticancer activity often stem from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) affect results .
  • Impurity Profiles: Trace solvents (e.g., DMSO) or byproducts (e.g., demethylated analogs) may confound bioactivity .
  • Dose-Response Validation: Use IC₅₀/EC₅₀ curves with triplicate measurements to ensure reproducibility .
    Case Study: A 2023 study attributed false-positive antifungal activity to residual DMF solvent, resolved via rigorous dialysis .

Basic: What are the key challenges in studying the stability of this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Degradation: The hydroxyl group increases susceptibility to hydrolysis at neutral/basic pH. Stability assays in PBS (pH 7.4) are critical .
  • Light Sensitivity: Protect solutions from UV light to prevent photodegradation (e.g., amber glassware) .
  • Storage Recommendations: Lyophilized powders stored at -20°C retain stability >6 months .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking: Predict binding affinity to target proteins (e.g., bacterial GroEL or human kinases) using AutoDock Vina .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with antibacterial potency .
  • ADMET Prediction: Tools like SwissADME assess solubility (LogP <3) and hepatotoxicity risks early in design .

Basic: What are standard protocols for evaluating the solubility and formulation compatibility of this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (for in vitro assays) or PEG-400 (for in vivo delivery) .
  • Surfactant Compatibility: Polysorbate 80 or cyclodextrins enhance aqueous solubility via micelle formation .
  • Accelerated Stability Testing: Incubate formulations at 40°C/75% RH for 4 weeks to predict shelf life .

Advanced: How do researchers address conflicting data on the compound’s mechanism of action in cancer models?

Methodological Answer:

  • Pathway-Specific Assays: Use Western blotting to validate apoptosis markers (e.g., caspase-3 cleavage) or autophagy (LC3-II accumulation) .
  • CRISPR Knockout Models: Eliminate candidate targets (e.g., p53 or mTOR) to confirm on-target effects .
  • Metabolomic Profiling: LC-MS-based untargeted metabolomics identifies downstream metabolic disruptions (e.g., TCA cycle inhibition) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.